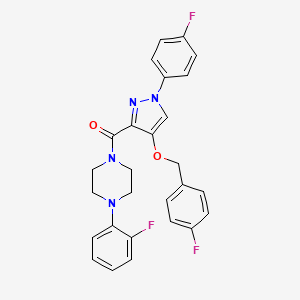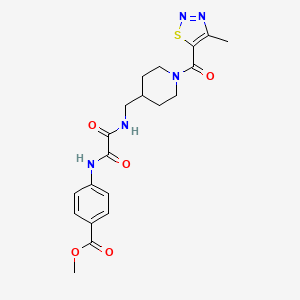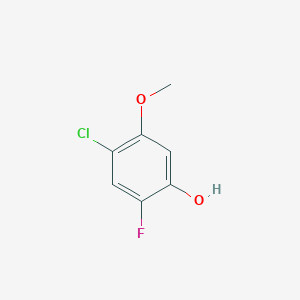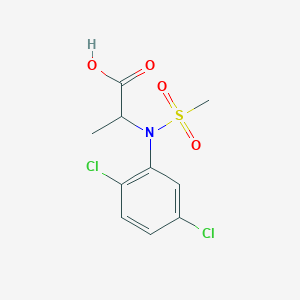
4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-
Descripción general
Descripción
“4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The IUPAC name for this compound is "6-(1,1-difluoroethyl)-2-pyridinecarboxylic acid" .
Molecular Structure Analysis
The molecular formula of “4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-” is C8H7F2NO2 . This compound is a derivative of pyridinecarboxylic acid, which has a molecular weight of 123.11 g/mol and a chemical formula of C6H5NO2 .Aplicaciones Científicas De Investigación
Coordination Polymers and Metal-Organic Frameworks
4-Pyridinecarboxylic acid derivatives, including 2-(1,1-difluoroethyl) variants, have been explored for their ability to form coordination polymers and metal-organic frameworks. These structures have potential applications in various fields, including catalysis, gas storage, and separation technologies. For instance, Ghosh, Savitha, and Bharadwaj (2004) demonstrated how pyridinecarboxylic acid reacts with Zn(II) salts to form coordination polymers with potential applications in material science (Ghosh, Savitha, & Bharadwaj, 2004). Similarly, Ghosh and Bharadwaj (2005) reported the formation of bunched infinite nanotubes and open-framework structures using pyridine-dicarboxylic acid, showing potential for creating novel materials (Ghosh & Bharadwaj, 2005).
Spectroscopy and Computational Studies
4-Pyridinecarboxylic acid derivatives have been the subject of extensive spectroscopic and computational studies. For example, Vural (2016) conducted experimental and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid to understand its vibrational spectrum, optimized geometric structure, and nonlinear optical properties (Vural, 2016). These studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in materials science and other related fields.
Antimicrobial Activities and DNA Interactions
Research has been conducted on the antimicrobial activities and DNA interactions of pyridinecarboxylic acid derivatives. Tamer et al. (2018) explored the antimicrobial activities and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives, highlighting their potential in medical and pharmaceutical applications (Tamer et al., 2018).
Luminescent Probes
Pyridinecarboxylic acid derivatives have been investigated as luminescent probes. Zhao et al. (2004) synthesized heterometallic coordination polymers with pyridine-2,6-dicarboxylic acid that showed potential as selective luminescent probes for metal ions (Zhao et al., 2004). This application is significant for the development of sensing materials in environmental and analytical chemistry.
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-5(7(12)13)2-3-11-6/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNFYMLYILKETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-2-[1-(2-Methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)





![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)